2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
2-Methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a benzothiazole derivative characterized by a benzamide core substituted with a methyl group at the 2-position and a methylthio (-SMe) group at the 4-position of the benzo[d]thiazole ring. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathways. Its synthesis typically involves coupling reactions between substituted benzothiazole amines and activated carboxylic acid derivatives, followed by purification via column chromatography .
Key physicochemical properties include:
Properties
IUPAC Name |
2-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-6-3-4-7-11(10)15(19)18-16-17-14-12(20-2)8-5-9-13(14)21-16/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNHNWSPLFVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 2-aminothiazole with a suitable benzoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on both the benzamide and benzothiazole rings. Below is a comparative analysis with key analogues:
Key Observations :
- Melting Points : The methyl-substituted analogue (1.2c) exhibits an exceptionally high melting point (290–300°C), likely due to strong intermolecular hydrogen bonding from the unsubstituted benzothiazole nitrogen .
- Electronic Effects : Chloro substituents (e.g., 1.2d) increase molecular polarity, reducing melting points compared to methyl groups. Methoxy groups (e.g., ) enhance electron-donating effects, altering binding affinities in biological systems.
- Methylthio vs.
Biological Activity
2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This compound belongs to the benzothiazole derivative class, which is known for various pharmacological effects. The presence of functional groups such as benzamide, benzothiazole, and methylthio enhances its interaction with biological targets, making it a candidate for further research in areas such as antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a benzothiazole ring fused with a methylthio group and a benzamide moiety. Its chemical formula is .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar thiazole structures have demonstrated activity against various bacteria and fungi. The methylthio substitution is believed to enhance the compound's bioactivity by improving its solubility and cellular uptake.
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents allows for the hypothesis that it could inhibit tumor growth through mechanisms similar to those observed in related compounds. For instance, derivatives of benzothiazole have been reported to exhibit cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Benzothiazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact favorably with enzymes involved in metabolic pathways, enhancing its therapeutic potential .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylsulfonyl)-benzenesulfonamide | Contains sulfonyl groups | Antibacterial |
| N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide | Similar thiazole structure | Anticancer |
| N-[4-(4-methylsulfonyl)-phenyl]-5-phenylthiazol-2-yl]benzenesulfonamide | Incorporates both thiazole and sulfonamide moieties | Antimicrobial |
The unique methylthio substitution in this compound enhances its biological activity profile compared to other similar compounds, particularly in inflammatory processes and microbial resistance .
Future Research Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of the compound in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
- Synthesis of Analogues : To explore structure-activity relationships (SAR) and optimize biological activity.
Q & A
Q. What are the standard synthetic routes for 2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Thiazole Ring Formation : The Hantzsch thiazole synthesis is commonly employed, involving condensation of α-haloketones with thioamides under acidic or basic conditions .
- Acylation : Introduction of the benzamide group via reaction with acyl chlorides (e.g., 2-methylbenzoyl chloride) in the presence of a base (e.g., triethylamine) .
- Optimization : Key parameters include solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and reaction time (4–12 hours). For example, using anhydrous conditions and inert atmospheres (N₂/Ar) minimizes oxidation byproducts .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole Formation | α-Bromoketone, thiourea, EtOH, reflux | 70–85% |
| Acylation | 2-Methylbenzoyl chloride, TEA, DCM, RT | 65–78% |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural confirmation relies on:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, C=S at ~650 cm⁻¹ for thiazoles) .
- NMR (¹H/¹³C) :
- ¹H NMR: Aromatic protons (δ 6.7–8.0 ppm), methylthio groups (δ 2.5–2.7 ppm), and amide NH (δ ~10 ppm) .
- ¹³C NMR: Carbonyl carbons (δ ~165 ppm), thiazole C-S (δ ~125 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₅N₂OS₂: 327.06) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model:
- Electron Density Distribution : Identifies nucleophilic/electrophilic sites using Fukui indices .
- Thermochemical Properties : Atomization energies and ionization potentials are calculated with hybrid functionals (e.g., B3LYP) to predict stability .
- Reactivity Trends : Comparative studies with derivatives (e.g., nitro- or fluoro-substituted analogs) reveal substituent effects on HOMO-LUMO gaps .
| Functional | Application | Accuracy (kcal/mol) |
|---|---|---|
| B3LYP | Atomization Energies | ±2.4 |
| M06-2X | Excited States | ±3.1 |
Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Strategies include:
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, plaque reduction for antiviral studies) .
- Comparative SAR Studies : Test derivatives with controlled substituents (e.g., replacing methylthio with sulfonyl groups) to isolate functional group contributions .
- Molecular Docking : Validate target interactions (e.g., HIV-1 protease or HBV polymerase binding) using software like AutoDock Vina .
Q. What experimental designs elucidate the mechanism of action against viral targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against viral enzymes (e.g., reverse transcriptase) using fluorogenic substrates .
- Cellular Uptake Studies : Track intracellular accumulation via fluorescence labeling (e.g., FITC-conjugated analogs) .
- Resistance Profiling : Serial passage of viruses (e.g., HBV) under compound pressure identifies mutation hotspots .
| Assay Type | Target | Key Finding |
|---|---|---|
| Plaque Reduction | HBV | EC₅₀ = 1.2 µM |
| RT Inhibition | HIV-1 | IC₅₀ = 0.8 µM |
Q. How are structure-activity relationship (SAR) studies designed to enhance bioactivity?
- Methodological Answer :
- Core Modifications : Vary substituents on the benzamide (e.g., electron-withdrawing groups like -NO₂) or thiazole ring (e.g., halogenation) .
- Pharmacophore Mapping : Identify critical moieties (e.g., methylthio group for lipophilicity) using 3D-QSAR models .
- In Vivo Validation : Prioritize derivatives with <10 µM activity in cell-based assays for pharmacokinetic studies (e.g., murine models) .
| Derivative | Substituent | Activity (IC₅₀, µM) |
|---|---|---|
| 4-NO₂ | Benzamide | 0.5 |
| 4-F | Thiazole | 1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
